molecular formula C10H9NO5 B1362736 2-(2-Carboxyacetamido)benzoic acid CAS No. 53947-84-5

2-(2-Carboxyacetamido)benzoic acid

Cat. No.: B1362736
CAS No.: 53947-84-5
M. Wt: 223.18 g/mol
InChI Key: ZDSSCYCDBASEJQ-UHFFFAOYSA-N
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Scientific Research Applications

2-(2-Carboxyacetamido)benzoic acid has several scientific research applications:

Safety and Hazards

“2-(2-Carboxyacetamido)benzoic acid” is considered hazardous. It may form combustible dust concentrations in air. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure can cause damage to organs .

Biochemical Analysis

Biochemical Properties

2-(2-Carboxyacetamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of carboxylic acids. For instance, it can act as a substrate for certain carboxylase enzymes, facilitating the addition of carboxyl groups to organic molecules . Additionally, it may interact with proteins that are involved in the transport and binding of carboxylic acids, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, it may affect the expression of genes related to carboxylic acid metabolism, thereby altering cellular metabolism . Furthermore, this compound can impact cellular functions such as proliferation, differentiation, and apoptosis by interacting with key regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit enzymes involved in the breakdown of carboxylic acids, leading to an accumulation of these acids within the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to tissues and organs. These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carboxylic acid metabolism. It interacts with enzymes such as carboxylases and dehydrogenases, influencing the conversion of carboxylic acids into other metabolites . This compound can also affect metabolic flux, altering the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, affecting various biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often found in the cytosol, where it interacts with enzymes and other proteins involved in metabolic pathways . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, influencing its function and stability within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Carboxyacetamido)benzoic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and anthranilic acid . The synthesis involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Carboxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2-carboxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-4-2-1-3-6(7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSCYCDBASEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331455
Record name 2-[(carboxyacetyl)amino]benzoic acid
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Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(Malonylamino)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53947-84-5
Record name 2-[(2-Carboxyacetyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53947-84-5
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Record name 2-[(carboxyacetyl)amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53947-84-5
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Record name 2-(Malonylamino)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 - 192 °C
Record name 2-(Malonylamino)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Anthranilic acid (300 g, 2.08 mol) was added to a solution of Meldrum's acid (272 g, 1.98 mol) in toluene (2.0 L). The reaction flask was fitted with a Dean-Stark apparatus and the suspension was heated to reflux for 3 h. The suspension was cooled, filtered, washed with toluene and dried. 2-[(Carboxyacetyl)amino]benzoic acid (381 g, 86%) was obtained as a colourless solid; mp 171-173° C.; δH (500 MHz, DMSO-d6) 3.45 (br s, 2H, CH2), 7.16 (t, J3,4=J4,5=8.0 Hz, 1H, H4), 7.59 (td, J4,5=J5,6=8.0, J3,5=1.5 Hz, 1H, H5), 7.97 (dd, J3,4=8.0, J3,5=1.5 Hz, 1H, H3), 8.44 (d, J5,6=8.0 Hz, 1H, H6), 11.27 (s, 1H, NH), 12.83 (br s, 1H, CO2H), 13.57 (br s, 1H, CO2H); δC (125 MHz, DMSO-d6) 45.0, 117.0, 120.3, 123.1, 131.2, 134.1, 140.4, 164.9, 169.1, 169.3; νmax 760, 1234, 1385, 1544, 1684, 1712, 2653, 2964, 3119 cm−1.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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